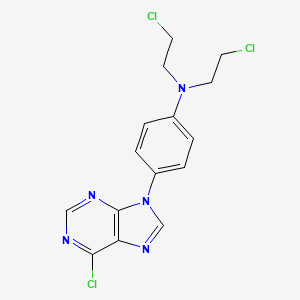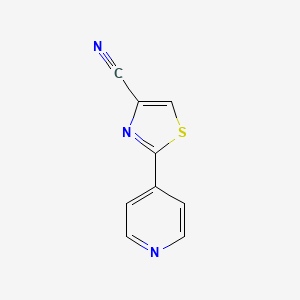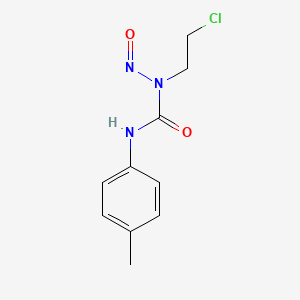
Urea, 1-(2-chloroethyl)-1-nitroso-3-p-tolyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Urea, 1-(2-chloroethyl)-1-nitroso-3-p-tolyl-: is a compound belonging to the class of nitrosoureas, which are known for their significant biological activities, particularly in the field of cancer treatment. This compound is characterized by the presence of a nitroso group, a chloroethyl group, and a p-tolyl group attached to the urea backbone. Nitrosoureas are widely studied for their potential as chemotherapeutic agents due to their ability to alkylate DNA and inhibit cancer cell proliferation.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of urea, 1-(2-chloroethyl)-1-nitroso-3-p-tolyl- typically involves the reaction of 1-(2-chloroethyl)-3-p-tolylurea with nitrosating agents such as dinitrogen trioxide (N2O3) under cold conditions (0°C to -10°C) . The reaction proceeds through the formation of an intermediate nitrosourea, which is then isolated and purified.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency in production.
化学反応の分析
Types of Reactions:
Oxidation: The nitroso group in the compound can undergo oxidation to form nitro derivatives.
Reduction: The nitroso group can be reduced to an amine group under appropriate conditions.
Substitution: The chloroethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alcohols.
Major Products:
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted urea derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry: In chemistry, urea, 1-(2-chloroethyl)-1-nitroso-3-p-tolyl- is used as a precursor for the synthesis of other complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound is studied for its interactions with biomolecules such as DNA and proteins. Its ability to form covalent bonds with nucleophilic sites in DNA makes it a useful tool for studying DNA damage and repair mechanisms.
Medicine: The primary application of this compound in medicine is in cancer treatment. Nitrosoureas, including urea, 1-(2-chloroethyl)-1-nitroso-3-p-tolyl-, are used as chemotherapeutic agents due to their ability to cross the blood-brain barrier and target brain tumors .
Industry: In the industrial sector, this compound is used in the production of pharmaceuticals and agrochemicals. Its reactivity and versatility make it a valuable component in various chemical processes.
作用機序
The mechanism of action of urea, 1-(2-chloroethyl)-1-nitroso-3-p-tolyl- involves the release of nitric oxide (NO) and the formation of DNA adducts . The compound undergoes decomposition to generate reactive intermediates that alkylate DNA, leading to the formation of cross-links and strand breaks. This results in the inhibition of DNA replication and cell division, ultimately causing cell death. The release of NO also contributes to its cytotoxic effects by inducing oxidative stress and apoptosis in cancer cells.
類似化合物との比較
Carmustine (BCNU): Another nitrosourea used in cancer treatment, known for its ability to cross the blood-brain barrier.
Lomustine (CCNU): Similar to carmustine, used for treating brain tumors and Hodgkin’s lymphoma.
Fotemustine: A nitrosourea with a similar mechanism of action, used in the treatment of malignant melanoma and brain metastases.
Uniqueness: Urea, 1-(2-chloroethyl)-1-nitroso-3-p-tolyl- is unique due to the presence of the p-tolyl group, which may influence its reactivity and biological activity. The specific combination of functional groups in this compound provides distinct chemical properties and potential therapeutic benefits compared to other nitrosoureas .
特性
CAS番号 |
14009-34-8 |
|---|---|
分子式 |
C10H12ClN3O2 |
分子量 |
241.67 g/mol |
IUPAC名 |
1-(2-chloroethyl)-3-(4-methylphenyl)-1-nitrosourea |
InChI |
InChI=1S/C10H12ClN3O2/c1-8-2-4-9(5-3-8)12-10(15)14(13-16)7-6-11/h2-5H,6-7H2,1H3,(H,12,15) |
InChIキー |
ASFTZROWZQVWMX-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)NC(=O)N(CCCl)N=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


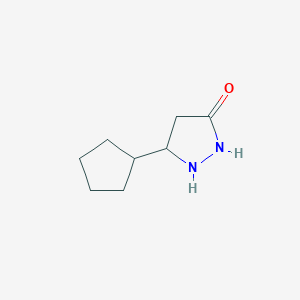
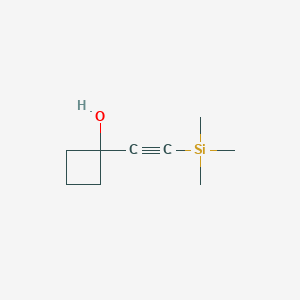

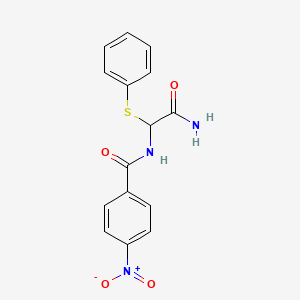
![3-(1-Hydroxyprop-2-ynyl)-7,7-dimethyl-2,6,8-trioxabicyclo[3.3.0]octan-4-ol](/img/structure/B13997376.png)



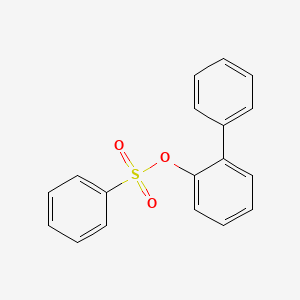

![7-[Bis(2-hydroxyethyl)amino]-1-methyl-1,8-naphthyridin-2-one](/img/structure/B13997439.png)
![1,4,4-Triphenyl-3-oxabicyclo[3.1.0]hexan-2-one](/img/structure/B13997447.png)
